![molecular formula C21H26N4O2 B5615968 2-(3-methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615968.png)

2-(3-methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the category of diazaspirodecanone derivatives, which are known for their diverse pharmacological activities. The interest in these compounds stems from their spirocyclic structure, which provides a unique chemical framework that can be tailored for specific biological targets.

Synthesis Analysis

The synthesis of diazaspirodecanone derivatives often involves multi-step chemical reactions, starting with the construction of the spirocyclic core followed by functionalization at specific positions on the ring. Techniques such as Michael addition reaction and cyclization are commonly used for the synthesis of these compounds. For example, Tsukamoto et al. (1995) describe the use of Michael addition reaction of hydroxyurea to α,β-unsaturated esters followed by cyclization for synthesizing similar compounds with potential muscarinic activity (Tsukamoto, H., Nagaoka, H., Igarashi, S., Wanibuchi, F., Hidaka, K., & Tamura, T., 1995).

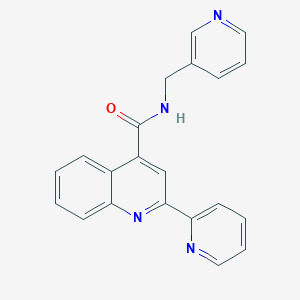

Molecular Structure Analysis

The molecular structure of diazaspirodecanone derivatives features a spiro linkage between a cyclohexane ring and a diazadecanone moiety. This structure is characterized by its rigidity and the spatial arrangement of its functional groups, which are crucial for its biological activity. X-ray crystallography and NMR spectroscopy are common methods used for structural characterization, as demonstrated by Chiaroni et al. (2000), who reported on the envelope conformations of the isoxazolidine rings in similar compounds (Chiaroni, A., Riche, C., Rigolet, S., Mélot, J., & Vebrel, J., 2000).

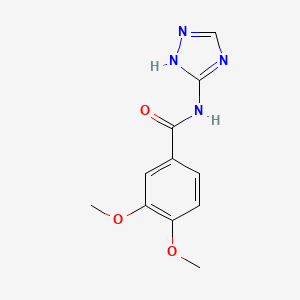

Chemical Reactions and Properties

Diazaspirodecanone derivatives can undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions, which allow for the introduction of different functional groups into the molecule. These reactions expand the chemical diversity and potential biological applications of these compounds. The study by Farag et al. (2008) on the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives illustrates the synthetic versatility of spirocyclic compounds (Farag, A., Elkholy, Y. M., & Ali, K. A., 2008).

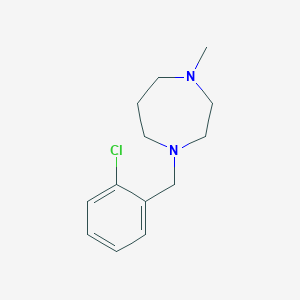

Physical Properties Analysis

The physical properties of diazaspirodecanone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of spirocyclic elements and functional groups affects these properties, which are critical for the compound's application in drug development. Studies on the stability and solubility of these compounds are essential for understanding their behavior in biological systems.

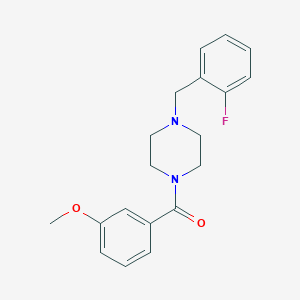

Chemical Properties Analysis

The chemical properties of diazaspirodecanone derivatives, including their reactivity, acidity, and basicity, are defined by the functional groups attached to the spirocyclic core. These properties determine the compound's interactions with biological targets and its potential as a therapeutic agent. The study by Wang et al. (2011) on the synthesis and crystal structure of related compounds provides insights into the chemical behavior of these molecules (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).

Propiedades

IUPAC Name |

2-(3-methylbut-2-enyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-16(2)8-11-25-15-21(14-18(25)26)9-12-24(13-10-21)20-22-19(23-27-20)17-6-4-3-5-7-17/h3-8H,9-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZGQXZWRBZDAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1CC2(CCN(CC2)C3=NC(=NO3)C4=CC=CC=C4)CC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5615888.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5615893.png)

![(3aR*,6aR*)-2-allyl-5-{[(2-phenylethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5615908.png)

![(3S*,4S*)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5615918.png)

![N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5615924.png)

![N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-7-methoxychromane-3-carboxamide](/img/structure/B5615930.png)

![N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5615940.png)

![(3R*,4S*)-4-cyclopropyl-1-[3-(3,4-difluorophenyl)propanoyl]pyrrolidin-3-amine](/img/structure/B5615948.png)

![4-[5-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-furyl]-2-methylbut-3-yn-2-ol](/img/structure/B5615955.png)

![1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone](/img/structure/B5615973.png)